molecular formula C8H9NS B8734802 2-pent-1-ynyl-1,3-thiazole

2-pent-1-ynyl-1,3-thiazole

Cat. No.: B8734802
M. Wt: 151.23 g/mol
InChI Key: ZLQNIRDQANOVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pent-1-ynyl-1,3-thiazole is a chemical compound with the molecular formula C8H11NS and is provided as a high-purity material for research purposes . This molecule is built around the 1,3-thiazole heterocycle, a five-membered ring containing both sulfur and nitrogen atoms, which is a privileged structure in medicinal chemistry and drug discovery . The thiazole scaffold is a common feature in many FDA-approved drugs and bioactive molecules due to its ability to engage in key interactions with biological targets, such as hydrogen bonding and π-π stacking . While specific biological data for this compound is limited, 1,3-thiazole derivatives are extensively investigated for their potent antimicrobial potential against a range of drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . The pentynyl side chain at the 2-position is a valuable functional handle for further chemical modification via click chemistry, making this compound a versatile intermediate or building block for constructing more complex molecules for screening libraries or structure-activity relationship (SAR) studies . Researchers value such thiazole derivatives for developing new therapeutic agents to address the global challenge of antimicrobial resistance (AMR) . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

2-pent-1-ynyl-1,3-thiazole

InChI

InChI=1S/C8H9NS/c1-2-3-4-5-8-9-6-7-10-8/h6-7H,2-3H2,1H3

InChI Key

ZLQNIRDQANOVNB-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=NC=CS1

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely used route for thiazole formation. It involves the condensation of α-haloketones with thioamides or thioureas. For 2-pent-1-ynyl-1,3-thiazole, α-bromo-pent-1-ynyl ketone reacts with thiourea under reflux in ethanol:

HC≡C(CH2)3COBr + NH2CSNH2EtOH, ΔThis compound + HBr\text{HC≡C(CH}2\text{)}3\text{COBr + NH}2\text{CSNH}2 \xrightarrow{\text{EtOH, Δ}} \text{this compound + HBr}

Microwave irradiation significantly enhances this process, reducing reaction times from hours to 15 minutes while maintaining yields above 90%. Key advantages include accessibility of α-bromoketones and scalability.

Table 1: Optimization of Hantzsch Synthesis for this compound

ConditionTime (min)Yield (%)Solvent
Conventional reflux18078Ethanol
Microwave-assisted1592Ethanol
Ionic liquid medium3089[bbim]BF₄

Data adapted from Soliman et al..

Gabriel Synthesis

Gabriel’s method employs oxidative cyclization of thioamides. For instance, pent-1-ynyl thioamide undergoes cyclization in the presence of potassium ferricyanide under basic conditions:

HC≡C(CH2)3C(S)NH2K3[Fe(CN)6],NaOHThis compound\text{HC≡C(CH}2\text{)}3\text{C(S)NH}2 \xrightarrow{\text{K}3[\text{Fe(CN)}_6], \text{NaOH}} \text{this compound}

This method is less common due to challenges in synthesizing stable thioamide precursors but offers regioselectivity advantages.

Modern Green Chemistry Approaches

Solvent-Free and Ionic Liquid-Mediated Reactions

Recent advancements prioritize sustainability. Ionic liquids like 1,3-di-nn-butylimidazolium tetrafluoroborate ([bbim]BF₄) act as dual solvents and catalysts, enabling room-temperature synthesis:

HC≡C(CH2)3COBr + NH2CSNH2[bbim]BF4This compound\text{HC≡C(CH}2\text{)}3\text{COBr + NH}2\text{CSNH}2 \xrightarrow{\text{[bbim]BF}_4} \text{this compound}

Yields reach 89% with minimal byproducts, aligning with green chemistry principles.

Acetylenedicarboxylate-Mediated Cyclization

Dialkyl acetylenedicarboxylates (DAADs) facilitate thiazole formation via nucleophilic addition-cyclization. Thiourea derivatives bearing pent-1-ynyl groups react with DAADs in ethanol:

HC≡C(CH2)3NHC(S)NH2+ROOC–C≡C–COOREtOHThis compound\text{HC≡C(CH}2\text{)}3\text{NHC(S)NH}_2 + \text{ROOC–C≡C–COOR} \xrightarrow{\text{EtOH}} \text{this compound}

This method achieves 85–90% yields in 30 minutes under reflux, attributed to the electron-deficient acetylene’s reactivity.

Mechanistic Insights and Reaction Optimization

Cyclization Pathways

The Hantzsch mechanism proceeds via thiourea attack on the α-bromoketone, followed by dehydrohalogenation. Microwave irradiation accelerates this step by enhancing molecular collisions. In DAAD-mediated reactions, initial thiourea addition forms a thiolate intermediate, which cyclizes to the thiazole upon elimination of alcohol.

Solvent and Catalyst Effects

  • Ethanol : Balances polarity and boiling point, ideal for conventional and microwave methods.

  • Ionic liquids : Stabilize intermediates via electrostatic interactions, reducing activation energy.

  • Microwave irradiation : Provides uniform heating, minimizing side reactions like oxidation.

Characterization and Quality Control

Synthesized this compound is characterized by:

  • 1^1H NMR : Aromatic proton singlet at δ 7.5–8.0 ppm; alkynyl proton triplet at δ 2.5–3.0 ppm.

  • IR : C≡C stretch at 2100–2260 cm⁻¹; C=N absorption at 1600–1650 cm⁻¹.

  • Mass spectrometry : Molecular ion peak at m/zm/z 180 (M⁺) with fragmentation patterns confirming the alkynyl substituent.

Chemical Reactions Analysis

Types of Reactions: 2-pent-1-ynyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-pent-1-ynyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pent-1-ynyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Position and Functional Group Variations

Thiazole derivatives with substituents at the C2 and C4 positions are extensively studied. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
4-Ethyl-2-ethynyl-1,3-thiazole C2: Ethynyl; C4: Ethyl 137.2 Lipophilic, potential bioactivity
2-(Chloromethyl)-4-phenyl-1,3-thiazole C2: Chloromethyl; C4: Phenyl 209.7 Reactive intermediate for drug design
5-Pyridyl-1,3-thiazole derivatives C5: Pyridyl; variable substituents Varies Analgesic, anti-inflammatory activity
2-Hydrazinyl-4-substituted-1,3-thiazoles C2: Hydrazine; C4: Aryl/Alkyl ~250–300 Anti-Candida activity

Key Observations :

  • Alkyne vs. Halogen Substituents : The ethynyl group in 4-ethyl-2-ethynyl-1,3-thiazole enhances lipophilicity compared to the chloromethyl group in 2-(chloromethyl)-4-phenyl-1,3-thiazole , which may improve membrane permeability but reduce stability.
  • Aromatic vs. Aliphatic Substituents : Phenyl (C4) and pyridyl (C5) groups in thiazoles confer π-π stacking capabilities, critical for target binding, whereas aliphatic substituents (e.g., ethyl ) may optimize solubility.
Pharmacological Activity Comparisons
  • Antifungal Activity : 2-Hydrazinyl-4-substituted-1,3-thiazoles exhibit potent anti-Candida activity due to enhanced interactions with fungal enzymes, attributed to the hydrazine bridge and aryl substituents . In contrast, 2-pent-1-ynyl-1,3-thiazole’s alkyne group may sterically hinder binding unless conjugated with complementary pharmacophores.
  • Anti-HIV Activity: Hybrid thiazole-triazole compounds (e.g., 2-amino-4-phenyl-1,3-thiazole-triazole hybrids ) show dual inhibition of HIV-1 RT polymerase and ribonuclease, suggesting that combining thiazoles with triazoles could synergize mechanisms of action.

Structural and Electronic Property Analysis

  • Electronic Effects : The electron-withdrawing nature of the ethynyl group in this compound may polarize the thiazole ring, altering reactivity compared to electron-donating groups (e.g., methoxy in 4-methoxyphenyl-thiazoles ).
  • Steric Considerations : The pent-1-ynyl chain introduces steric bulk, which could limit binding in constrained active sites but enhance selectivity for larger hydrophobic domains.

Q & A

Q. Characterization Methods :

  • NMR spectroscopy (¹H and ¹³C) confirms regiochemistry and substituent positions.
  • IR spectroscopy identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for alkynyl groups) .
  • Elemental analysis validates purity by comparing calculated vs. experimental C, H, N, S content .

Q. Example Table: Reaction Conditions for Analogous Thiazoles

CompoundCatalyst/SolventYield (%)Characterization Techniques
9a CuI, DMF, 80°C72¹H NMR, IR, Elemental Analysis
9c Pd(PPh₃)₄, THF, reflux68¹³C NMR, IR, X-ray Crystallography

How do structural modifications (e.g., pent-1-ynyl substitution) influence the biological activity of 1,3-thiazole derivatives?

Advanced Research Focus
The pent-1-ynyl group may enhance bioactivity via:

  • Hydrophobic interactions : Alkynyl chains improve membrane permeability .
  • Steric effects : Bulky substituents modulate binding to enzyme active sites (e.g., antimicrobial targets) .

Q. Methodological Approach :

  • Comparative SAR Studies : Synthesize analogs with varying chain lengths (e.g., propynyl vs. pentynyl) and evaluate activity .
  • Docking Simulations : Use tools like AutoDock to predict binding modes. For example, halogenated thiazoles show enhanced affinity due to van der Waals interactions .

Key Finding :
In a study on anti-inflammatory thiazoles, 4-benzyl derivatives exhibited higher activity than methyl-substituted analogs, highlighting the role of substituent size .

How can contradictory data in biological assays for 1,3-thiazole derivatives be resolved?

Advanced Research Focus
Contradictions may arise from assay conditions or structural ambiguities. Strategies include:

  • Dose-Response Curves : Confirm activity across multiple concentrations to rule out false positives .
  • Crystallographic Validation : Resolve binding ambiguities via X-ray structures (e.g., ’s polyiodide network study) .
  • Meta-Analysis : Compare data across studies (e.g., ’s docking results vs. experimental IC₅₀ values).

Example :
In , compound 9c showed stronger enzyme inhibition than 9a due to bromine’s electron-withdrawing effects, validated by docking .

What computational tools are effective for predicting ADMET properties of this compound?

Q. Advanced Research Focus

  • In Silico Models : Use SwissADME or ADMETLab to predict permeability, toxicity, and metabolic stability .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic pathways .

Case Study :
A project on thiazole derivatives () combined DFT calculations and ADMET predictions to prioritize compounds with optimal bioavailability .

How can crystallographic data improve the design of 1,3-thiazole-based inhibitors?

Q. Advanced Research Focus

  • Active-Site Mapping : X-ray structures (e.g., ’s tri(N-methyl)thiazole) reveal key interactions (e.g., hydrogen bonds with catalytic residues) .
  • Halogen Bonding : Iodo or bromo substituents enhance binding via halogen bonds, as seen in ’s enzyme inhibition studies .

Q. Methodology :

  • Co-crystallization : Use protein-ligand complexes to guide substituent placement .
  • Electrostatic Potential Maps : Identify regions for hydrophobic or polar substitutions .

What are the challenges in scaling up thiazole synthesis for preclinical studies?

Q. Basic Research Focus

  • Reaction Optimization : Transition from batch to flow chemistry for reproducibility .
  • Purification : Use column chromatography or recrystallization to isolate high-purity batches .

Example :
In , scaling 9a-e synthesis required adjusting solvent ratios (DMF:H₂O) to maintain yields >65% .

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